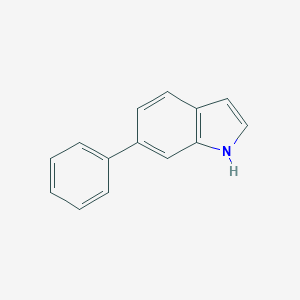

6-phenyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-14(12)10-13/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVVBMAQSZVYTCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 6-phenyl-1H-indole and its derivatives

An In-depth Technical Guide to the Synthesis of 6-Phenyl-1H-indole and Its Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Among its many substituted variants, the this compound core represents a privileged structure, with derivatives showing significant potential in various therapeutic areas, including oncology and neurodegenerative diseases.[2][3] This technical guide provides a comprehensive overview of the principal synthetic methodologies for constructing the this compound framework. We will explore classical approaches such as the Fischer and Bischler-Möhlau syntheses, alongside modern, highly efficient transition-metal-catalyzed cross-coupling strategies. This document is intended for researchers, chemists, and professionals in drug development, offering both mechanistic insights and practical, field-proven experimental protocols.

Introduction: The Significance of the this compound Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a fundamental heterocyclic motif in biologically active molecules.[4] Its prevalence is highlighted by its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[3][5] The introduction of an aryl substituent, specifically a phenyl group at the C6 position, imparts unique physicochemical properties to the indole core. This modification can enhance metabolic stability, modulate electronic properties, and provide a vector for influencing protein-ligand interactions, making it a valuable strategy in drug design.

Derivatives of this scaffold have been investigated for a multitude of biological activities, including but not limited to:

-

Anticancer Agents: Acting as tubulin polymerization inhibitors.[2][6]

-

Anti-inflammatory Agents: Modulating pathways such as COX-2.[3]

-

Antimicrobial Agents: Showing efficacy against drug-resistant pathogens.[3]

-

Neuroprotective Agents: Targeting receptors implicated in neurodegenerative disorders.[2]

Given its therapeutic potential, the development of robust and versatile synthetic routes to this compound and its derivatives is of paramount importance. This guide will detail the most relevant synthetic pathways, from historical name reactions to contemporary catalytic methods.

Classical Synthetic Strategies

While often superseded by modern techniques for their efficiency and substrate scope, classical methods remain foundational in indole synthesis and offer valuable mechanistic lessons.

Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this reaction is one of the oldest and most well-known methods for preparing indoles.[7] It involves the acid-catalyzed thermal cyclization of an arylhydrazine with an aldehyde or ketone.[7][8][9]

Causality and Mechanism: The synthesis of this compound via the Fischer method necessitates the use of (4-biphenylyl)hydrazine as the key starting material. The reaction proceeds through several distinct steps:

-

Hydrazone Formation: The arylhydrazine condenses with a carbonyl compound (e.g., pyruvic acid or a protected acetaldehyde equivalent) to form an arylhydrazone.[5][9]

-

Tautomerization: The hydrazone tautomerizes to its enamine form.[7][9]

-

[10][10]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a[10][10]-sigmatropic rearrangement (akin to a Claisen rearrangement), which is the key C-C bond-forming step.[7][8] This disrupts the aromaticity of the benzene ring.

-

Rearomatization & Cyclization: The resulting diimine intermediate rearomatizes. The nucleophilic amino group then attacks the imine carbon in an intramolecular fashion to form a five-membered ring.[5]

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acid catalysis yields the stable, aromatic indole ring.[7][9]

Visualizing the Fischer Indole Synthesis Mechanism:

Caption: Key stages of the Fischer indole synthesis for this compound.

Experimental Protocol: Fischer Synthesis of 2-methyl-6-phenyl-1H-indole

-

Hydrazone Formation: In a round-bottom flask, dissolve (4-biphenylyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add sodium acetate (1.1 eq) followed by acetone (1.5 eq). Reflux the mixture for 2 hours. Monitor completion by TLC.

-

Solvent Removal: After cooling, remove the ethanol under reduced pressure. Extract the residue with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude hydrazone.

-

Cyclization: Add polyphosphoric acid (PPA) (10 eq by weight) to the crude hydrazone. Heat the mixture to 120-140 °C with vigorous stirring for 1-2 hours. The reaction is highly viscous.

-

Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate or aqueous NaOH until pH > 8.

-

Extraction and Purification: Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the target compound.

Trustworthiness Note: The choice of acid catalyst (e.g., PPA, ZnCl₂, H₂SO₄) can significantly impact yield and should be optimized for the specific substrate.[7][8] The reaction often requires harsh conditions and may not be suitable for substrates with sensitive functional groups.

Bischler-Möhlau Indole Synthesis

This classical method forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline derivative.[10][11] To synthesize a 6-phenyl substituted indole, one must start with an appropriately substituted aniline, namely 4-aminobiphenyl.

Causality and Mechanism: The reaction mechanism, while seemingly simple from its starting materials, is quite complex.[11]

-

Intermediate Formation: The α-bromo-ketone reacts with two equivalents of the aniline (4-aminobiphenyl). The first equivalent displaces the bromide to form an α-anilino ketone. A second aniline molecule then condenses with the ketone to form an intermediate adduct.

-

Electrophilic Cyclization: An electrophilic cyclization occurs where the phenyl ring of the α-anilino moiety attacks the intermediate structure. The charged aniline serves as a leaving group.[10]

-

Aromatization: The resulting intermediate quickly aromatizes and tautomerizes to give the final 2-substituted indole product.

Visualizing the Bischler-Möhlau Synthesis Mechanism:

Caption: Simplified mechanism for the Bischler-Möhlau indole synthesis.

Experimental Protocol:

-

Reaction Setup: Combine 4-aminobiphenyl (3.0 eq) and an α-bromo-ketone (e.g., 2-bromoacetophenone) (1.0 eq) in a sealed tube or microwave vial.

-

Heating: Heat the mixture to 180-200 °C for 4-6 hours. Microwave irradiation can significantly reduce reaction times.[11][12]

-

Work-up: After cooling, dissolve the residue in a suitable solvent like dichloromethane or ethyl acetate. Wash with 1M HCl to remove excess aniline, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material via column chromatography.

Trustworthiness Note: This reaction is notorious for requiring harsh conditions, often resulting in low yields and unpredictable regiochemistry, which has limited its widespread use compared to other methods.[10][13]

Modern Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling

Transition-metal catalysis has revolutionized organic synthesis, and the construction of the this compound scaffold is no exception. Palladium-catalyzed cross-coupling reactions offer a mild, efficient, and highly modular approach.

Suzuki-Miyaura Cross-Coupling

The Suzuki coupling is the premier method for this transformation. It involves the reaction between an organoboron species (phenylboronic acid) and an organohalide (6-bromo-1H-indole) in the presence of a palladium catalyst and a base.

Causality and Catalytic Cycle: The choice of a palladium catalyst, a suitable phosphine ligand, a base, and a solvent system is critical for achieving high yields. The generally accepted catalytic cycle proceeds as follows:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of 6-bromo-1H-indole to form a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its phenyl group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments (the indole and the phenyl group) are eliminated from the palladium center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst.

Visualizing the Suzuki Coupling Catalytic Cycle:

Caption: Catalytic cycle for the Suzuki synthesis of this compound.

Experimental Protocol: Suzuki Coupling for this compound

-

Reagent Preparation: To an oven-dried flask, add 6-bromo-1H-indole (1.0 eq), phenylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Solvent and Degassing: Add a solvent mixture, typically dioxane/water or DME/water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (80-100 °C) under an inert atmosphere for 4-12 hours, monitoring progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Quantitative Data Summary:

| Method | Key Reagents | Conditions | Typical Yield | Merits/Demerits |

| Fischer Synthesis | 4-Biphenylhydrazine, Ketone | Strong Acid (PPA), High Temp (>120°C) | 40-60% | Foundational; Harsh conditions, limited functional group tolerance. |

| Bischler-Möhlau | 4-Aminobiphenyl, α-Bromo-ketone | High Temp (>180°C) or Microwave | 20-50% | Direct; Very harsh, often low yields, potential side products.[10][13] |

| Suzuki Coupling | 6-Bromo-1H-indole, Phenylboronic acid | Pd Catalyst, Base, 80-100°C | 75-95% | Highly efficient, mild, excellent functional group tolerance, modular. |

Synthesis of Derivatives

Once the this compound core is synthesized, it can be readily functionalized to create a library of derivatives for structure-activity relationship (SAR) studies.

Workflow for Derivatization:

Caption: Common pathways for the functionalization of the core scaffold.

-

N-Functionalization: The indole nitrogen is readily deprotonated with a base like NaH, followed by quenching with an electrophile (e.g., alkyl halides, benzyl bromide) to yield N-substituted derivatives.

-

C3-Functionalization: The C3 position is the most nucleophilic carbon and is susceptible to electrophilic substitution. Reactions like the Vilsmeier-Haack (DMF, POCl₃) or Mannich reaction (formaldehyde, dimethylamine) can introduce functional handles at this position.

-

Phenyl Ring Functionalization: The pendant phenyl group can be subjected to standard electrophilic aromatic substitution reactions, although regioselectivity will be directed by the indole moiety.

Conclusion

The is a critical task for medicinal chemists. While classical methods like the Fischer and Bischler-Möhlau syntheses provide historical context and are occasionally useful, modern palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent the state-of-the-art. These contemporary methods offer unparalleled efficiency, modularity, and mildness, enabling the rapid generation of diverse chemical libraries for drug discovery programs. The continued development of novel catalytic systems promises to further expand the accessibility and utility of this important heterocyclic scaffold.

References

-

Pchalek, K., Jones, A. W., Wekking, M. M. T., & Black, D. S. C. (2005). An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis. Australian Journal of Chemistry, 58(7), 543-548. Available at: [Link]

-

Merck & Co. (n.d.). Bischler-Möhlau Indole Synthesis. The Merck Index. Available at: [Link]

-

Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Retrieved from [Link]

-

Chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

-

Vara, B. A., et al. (2016). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. ACS Omega, 1(5), 875-882. Available at: [Link]

-

PubChem. (n.d.). 6-methyl-2-phenyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

-

Supporting Information for Metallogel-Mediated Phenylation of Indole with Phenyl Boronic. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4587. Available at: [Link]

-

El-Shorbagy, A., et al. (2018). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 23(11), 2809. Available at: [Link]

-

Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3), 961-965. Available at: [Link]

-

Pires, M. J. D., et al. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling/Heck reaction. Supporting Information. Available at: [Link]

-

LookChem. (n.d.). Cas 16096-33-6,1-PHENYL-1H-INDOLE. Retrieved from [Link]

-

Marques, M. M. B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 469. Available at: [Link]

-

Kumar, I., et al. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synthesis, 50(14), 2655-2677. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Singh, S., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 12(11), 1381. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4587. Available at: [Link]

-

PubChem. (n.d.). 1-Phenyl-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

-

Bentham Science. (n.d.). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. Retrieved from [Link]

-

Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. Available at: [Link]

-

Panneerselvam, T., et al. (2018). A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. International Journal of Pharmacy & Therapeutics, 9(2), 14-34. Available at: [Link]

-

Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. ResearchGate. Available at: [Link]

-

Wei, Q., et al. (2019). Transition-Metal-Controlled Synthesis of 11H-Benzo[a]carbazoles and 6-Alkylidene-6H-isoindo[2,1-a]indoles via Sequential Intermolecular/Intramolecular Cross-Dehydrogenative Coupling from 2-Phenylindoles. Organic Letters, 21(17), 6878-6882. Available at: [Link]

-

de la Torre, A., et al. (2023). Synthesis of 1H-Isoindole-Containing Scaffolds Enabled by a Nitrile Trifunctionalization. Journal of the American Chemical Society, 145(39), 21396-21406. Available at: [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. researchgate.net [researchgate.net]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 11. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 12. connectsci.au [connectsci.au]

- 13. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]

discovery and characterization of 6-phenyl-1H-indole analogs

An In-depth Technical Guide to the Discovery and Characterization of 6-Phenyl-1H-Indole Analogs

Authored by a Senior Application Scientist

Foreword: The Enduring Significance of the Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, represents one of nature's most privileged heterocyclic scaffolds.[1][2] Its presence in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin underscores its fundamental role in biology.[3][4] In medicinal chemistry, this versatile framework is the cornerstone of numerous approved drugs, including the anti-inflammatory indomethacin, the anti-cancer vinca alkaloids, and the anti-migraine agent Maxalt.[5][6] The indole ring's unique electronic properties and its ability to form key hydrogen bonds and π-stacking interactions allow it to bind to a wide array of biological targets, making it a perennial focus of drug discovery efforts.[3][7] This guide delves into a specific, promising subclass: this compound analogs, exploring the rationale behind their design, the methodologies for their synthesis, and the comprehensive characterization required to unlock their therapeutic potential.

Strategic Rationale: Why 6-Phenyl-1H-Indoles?

The strategic decision to focus on the this compound core is driven by key structure-activity relationship (SAR) insights. While substitutions at various positions on the indole ring can modulate activity, the C-6 position offers a unique vector for introducing a phenyl group, which can significantly influence the molecule's pharmacological profile. This modification can enhance binding affinity by engaging in additional hydrophobic or π-π interactions within a target protein's active site. Furthermore, the phenyl ring itself provides a secondary platform for substitution, allowing for fine-tuning of properties such as solubility, metabolic stability, and target selectivity.

Recent research has highlighted 6-substituted indoles as promising agents, particularly in oncology. For instance, a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives were designed as potent tubulin polymerization inhibitors, demonstrating significant antiproliferative activity.[8][9] This precedent establishes the C-6 position as a critical node for therapeutic intervention, justifying an in-depth exploration of its phenyl-substituted analogs.

Discovery & Synthesis Workflow

The path from conceptual design to a characterized lead compound is a systematic process. The workflow for this compound analogs integrates computational design, multi-step synthesis, and rigorous purification.

Caption: High-level workflow from initial concept to preclinical evaluation for this compound analogs.

Synthetic Strategies: Building the Core

The synthesis of the this compound scaffold typically requires a multi-step approach. The choice of reaction is critical and is based on factors like starting material availability, desired substitution patterns, and reaction scalability.

Key Synthetic Approaches:

-

Fischer Indole Synthesis: A classic and robust method involving the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[10] This is often used to form the core indole ring system first, with the C-6 phenyl group being introduced later via cross-coupling.

-

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki or Stille coupling are indispensable for installing the phenyl group at the C-6 position. This is typically performed on a pre-functionalized indole, such as a 6-bromo-1H-indole, offering high yields and excellent functional group tolerance.[11]

-

Nenitzescu Indole Synthesis: This method involves the reaction of a benzoquinone with an enamine, useful for constructing highly substituted indoles.[12]

-

One-Pot Reactions: Modern synthetic strategies often employ one-pot or tandem reactions to improve efficiency. For example, a cyclization of 1-phenyl-2-(phenylamino)-ethan-1-one can directly yield N-phenylindole analogs.[13]

Protocol 1: Representative Synthesis of a this compound Analog

This protocol describes a common two-stage approach: initial N-protection of a commercially available 6-bromoindole, followed by a Suzuki cross-coupling reaction to introduce the C-6 phenyl group.

Step 1: N-Protection of 6-Bromo-1H-indole

-

Reagents & Setup: To a solution of 6-bromo-1H-indole (1.0 eq) in anhydrous Dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (N₂ or Ar).

-

Rationale: The indole N-H proton is acidic and can interfere with subsequent organometallic coupling reactions. A protecting group like tosyl (Ts) or a simple alkyl group is installed to prevent this. NaH is a strong, non-nucleophilic base ideal for deprotonating the indole nitrogen.

-

Reaction: Stir the mixture at 0°C for 30 minutes, then add p-toluenesulfonyl chloride (TsCl, 1.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Workup & Purification: Quench the reaction by slowly adding ice-cold water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Step 2: Suzuki Cross-Coupling

-

Reagents & Setup: In a flask, combine the N-protected 6-bromoindole (1.0 eq), phenylboronic acid (1.5 eq), potassium carbonate (K₂CO₃, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Rationale: The Suzuki reaction is a powerful C-C bond-forming reaction. The palladium catalyst facilitates the coupling between the organoboron species (phenylboronic acid) and the organohalide (6-bromoindole). The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle.

-

Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction to reflux (approx. 90-100°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours).

-

Workup & Purification: Cool the reaction to room temperature and dilute with water. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by flash chromatography to yield the desired this compound analog.

Physicochemical and Structural Characterization

Once synthesized and purified, the identity and structure of the new analogs must be unequivocally confirmed. A suite of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.[14][15]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition and molecular formula.[16][17]

-

Infrared (IR) Spectroscopy: FT-IR is used to identify key functional groups. For indole analogs, the characteristic N-H stretch (around 3400 cm⁻¹) is a key diagnostic peak.[15]

-

X-ray Crystallography: When a suitable single crystal can be grown, X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming bond lengths, angles, and stereochemistry.[4][18]

| Technique | Information Obtained | Example Data for a this compound Analog |

| ¹H NMR | Proton environment, splitting patterns, integration | δ 8.10 (br s, 1H, NH), 7.20-7.80 (m, 9H, Ar-H) |

| ¹³C NMR | Carbon skeleton, chemical shifts | δ 100-140 (aromatic carbons), specific shifts for C2, C3, C6 |

| HRMS (ESI+) | Exact mass, molecular formula confirmation | m/z [M+H]⁺ calculated for C₁₄H₁₂N: 194.0964; found: 194.0961 |

| FT-IR | Presence of functional groups | ν_max 3405 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic stretch) |

Biological Evaluation and Mechanistic Insights

The therapeutic potential of this compound analogs is most prominently explored in oncology, often as inhibitors of tubulin polymerization.[8][9]

Anticancer Activity: Targeting the Cytoskeleton

Microtubules are dynamic polymers of α/β-tubulin heterodimers essential for cell division, forming the mitotic spindle.[8] Many successful anticancer drugs, including the vinca alkaloids, function by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death).[5][19] this compound analogs have been shown to act as Microtubule-Targeting Agents (MTAs).[8]

Caption: Mechanism of action for this compound analogs as tubulin polymerization inhibitors.

Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)

This protocol outlines a standard colorimetric assay to measure the cytotoxic effect of the synthesized analogs on cancer cell lines.

-

Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound analogs in cell culture medium. Replace the old medium with the medium containing the compounds (or DMSO as a vehicle control). Incubate for 48-72 hours.

-

Rationale: The incubation period must be long enough for the compound to exert its effect, typically spanning at least two cell doubling times.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

-

Solubilization & Measurement: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Potential in Neurodegenerative Diseases

The indole scaffold is also integral to compounds targeting neurodegenerative diseases like Alzheimer's and Parkinson's.[20][21] Analogs are often designed as ligands for serotonin receptors (e.g., 5-HT₆R antagonists) or as inhibitors of enzymes like monoamine oxidase (MAO) or cholinesterases.[20][22] The 6-phenyl substitution can be leveraged to improve binding affinity and selectivity for these neurological targets. For example, N1-phenylsulphonyl indole derivatives have been developed as potent 5-HT₆R ligands for treating cognitive disorders.[23]

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing a lead compound. By systematically modifying the structure of the this compound core and observing the effect on biological activity, researchers can identify the key molecular features required for potency and selectivity.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. Substituted indoles: Significance and symbolism [wisdomlib.org]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 11. thieme-connect.com [thieme-connect.com]

- 12. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. pjps.pk [pjps.pk]

- 18. Structure and Morphology of Indole Analogue Crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of novel N1-phenylsulphonyl indole derivatives as potent and selective 5-HT6R ligands for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic analysis of 6-phenyl-1H-indole

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the structural elucidation and characterization of 6-phenyl-1H-indole, a significant heterocyclic scaffold in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights. We delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section explains the causality behind experimental choices, presents interpreted spectral data, and offers detailed, self-validating protocols. Where complete experimental data for this compound is not publicly available, this guide presents data predicted from closely related analogs and foundational spectroscopic principles, ensuring a robust analytical framework.

Introduction: The Significance of the this compound Scaffold

The indole nucleus is a cornerstone in pharmaceutical chemistry, present in a vast array of natural products and synthetic drugs. The introduction of a phenyl substituent onto the indole core, as in this compound, creates a biphenyl-like structural motif that extends the conjugated system and provides a vector for further functionalization. This modification can significantly influence the molecule's steric and electronic properties, impacting its biological activity and photophysical behavior. Accurate and unambiguous characterization of such molecules is paramount, forming the bedrock of any research and development endeavor. This guide serves as a detailed roadmap for achieving that characterization through modern spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments. The key to interpreting the spectrum lies in understanding how the electronic effects of the indole ring and the appended phenyl group influence the chemical shifts (δ) and coupling constants (J) of each proton.

Interpreted ¹H NMR Data (Predicted & Experimental)

Solvent: CDCl₃, Frequency: 400 MHz

| Proton Assignment | Predicted δ (ppm) | Observed δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale & Causality |

| H1 (N-H) | 8.10 - 8.20 | 8.15 | Broad Singlet | - | The N-H proton of the indole ring is acidic and often appears as a broad signal due to quadrupole broadening and potential exchange. Its downfield shift is characteristic.[1] |

| H7 | 7.70 - 7.80 | - | Doublet | J ≈ 8.4 | This proton is ortho to the nitrogen and adjacent to the fused ring, placing it in a relatively deshielded environment. It couples with H5. |

| H5 | 7.55 - 7.65 | - | Doublet of Doublets | J ≈ 8.4, 1.6 | Positioned on the phenyl-substituted benzene ring of the indole, it shows coupling to both H7 (ortho) and H4 (meta). |

| H4 | 7.45 - 7.55 | - | Doublet | J ≈ 1.6 | This proton is deshielded by the adjacent phenyl group's ring current and its proximity to the electron-withdrawing effect of the substituent. It shows a small meta-coupling to H5. |

| H2'/H6' | 7.58 - 7.68 | - | Multiplet (Doublet) | J ≈ 7.5 | These are the ortho protons on the C6-phenyl ring. They are deshielded by their proximity to the indole system. |

| H3'/H5' | 7.40 - 7.50 | - | Multiplet (Triplet) | J ≈ 7.5 | The meta protons of the C6-phenyl ring, showing a typical triplet pattern from coupling to both ortho and para protons. |

| H4' | 7.30 - 7.40 | - | Multiplet (Triplet) | J ≈ 7.5 | The para proton of the C6-phenyl ring, typically the most shielded of the phenyl protons. |

| H2 | 7.15 - 7.25 | - | Triplet (or dd) | J ≈ 3.0, 1.0 | Located on the electron-rich pyrrole ring, this proton couples with H3 and the N-H proton (H1). |

| H3 | 6.50 - 6.60 | - | Triplet (or dd) | J ≈ 3.0, 2.0 | Also on the pyrrole ring, H3 is coupled to H2 and the N-H proton. It is typically the most upfield of the aromatic protons. |

Note: The predicted chemical shifts are based on analysis of indole and biphenyl, and adjusted based on data from derivatives such as ethyl this compound-2-carboxylate.[2] The single experimentally confirmed peak is the N-H proton at 8.15 ppm.[1]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, 14 distinct signals are expected (8 for the indole core and 6 for the phenyl substituent, though the C2'/C6' and C3'/C5' pairs may be nearly equivalent).

Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

| Carbon Assignment | Predicted δ (ppm) | Rationale & Causality |

| C7a | 136.0 - 137.0 | Bridgehead carbon adjacent to the nitrogen. |

| C1' | 141.0 - 142.0 | Quaternary carbon of the phenyl ring attached to the indole. |

| C6 | 134.0 - 135.0 | Quaternary carbon of the indole ring attached to the phenyl group. |

| C3a | 128.0 - 129.0 | Bridgehead carbon adjacent to the pyrrole ring. |

| C2'/C6' | 128.5 - 129.5 | Ortho carbons of the phenyl ring. |

| C3'/C5' | 127.0 - 128.0 | Meta carbons of the phenyl ring. |

| C4' | 126.5 - 127.5 | Para carbon of the phenyl ring. |

| C2 | 124.0 - 125.0 | Pyrrole ring carbon, deshielded by proximity to nitrogen. |

| C4 | 121.0 - 122.0 | Benzene ring carbon of the indole. |

| C5 | 120.0 - 121.0 | Benzene ring carbon of the indole. |

| C7 | 111.0 - 112.0 | Benzene ring carbon of the indole, shielded by the adjacent nitrogen. |

| C3 | 102.0 - 103.0 | Pyrrole ring carbon, typically the most shielded indole carbon. |

Note: These predictions are derived from known data for indole, biphenyl, and N-Boc-2-formyl-3-methyl-6-phenyl-1H-indole, accounting for substituent chemical shift effects.[3]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[1]

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (~220 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is indispensable for confirming the molecular weight and providing evidence for the compound's structure through its characteristic fragmentation pattern.

Interpreted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z Value | Ion Assignment | Rationale & Causality |

| 193 | [M]⁺ | The molecular ion peak, corresponding to the exact mass of C₁₄H₁₁N. This peak is expected to be abundant due to the stability of the aromatic system. |

| 192 | [M-H]⁺ | Loss of a single hydrogen atom, a common fragmentation for stable aromatic compounds. |

| 165 | [M-HCN]⁺ | A characteristic fragmentation pathway for indoles involves the loss of hydrogen cyanide from the pyrrole ring. |

| 96.5 | [M]²⁺ | A doubly charged molecular ion, sometimes observed for highly stable aromatic systems. |

| 89 | [C₇H₅]⁺ | Further fragmentation of the [M-HCN]⁺ ion can lead to smaller, stable aromatic fragments. |

Note: The molecular formula C₁₄H₁₁N corresponds to a molecular weight of 193.25 g/mol . The predicted fragmentation is based on known patterns for indole derivatives, such as 2-phenylindole.[4]

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), typically a single quadrupole or ion trap analyzer.[1]

-

GC Separation: Inject a small volume (e.g., 1 µL) of the sample into the GC. Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program would be: hold at 60°C for 2 min, then ramp at 10°C/min to 280°C and hold for 10 min.

-

MS Analysis: As the compound elutes from the GC column, it enters the MS ion source. Use standard Electron Ionization (EI) at 70 eV. Acquire mass spectra over a range of m/z 40-550.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and key fragment ions.

Graphviz Diagram: GC-MS Workflow

Caption: Workflow for GC-MS analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Interpreted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Rationale & Causality |

| ~3400-3410 | N-H Stretch | This sharp, distinct peak is highly characteristic of the N-H bond in the indole ring. Its position indicates it is not strongly hydrogen-bonded in a dilute state. A similar derivative shows this peak at 3310 cm⁻¹.[2] |

| ~3100-3000 | Aromatic C-H Stretch | Multiple sharp bands corresponding to the C-H stretching vibrations on both the indole and phenyl rings. |

| ~1610, 1580, 1450 | Aromatic C=C Stretch | A series of sharp absorptions characteristic of the carbon-carbon double bond stretching within the aromatic rings. |

| ~770 and ~700 | C-H Out-of-Plane Bend | Strong bands in the fingerprint region. The band around 770 cm⁻¹ is indicative of the ortho-disubstituted pattern on the indole's benzene ring, while the bands for the monosubstituted phenyl ring are also expected here. |

Note: The interpretation is based on standard IR correlation tables and data from indole and its derivatives.[2][5]

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-600 cm⁻¹.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-conjugated system of this compound, comprising both the indole and phenyl chromophores, gives rise to characteristic absorption bands.

Predicted UV-Vis Data

Solvent: Methanol or Ethanol

| λ_max (nm) | Electronic Transition | Rationale & Causality |

| ~290-300 | ¹Lₐ band (π → π) | This transition, characteristic of the indole chromophore, is expected to be red-shifted (bathochromic shift) compared to unsubstituted indole (~280 nm) due to the extended conjugation provided by the C6-phenyl group. |

| ~220-230 | ¹Lₑ band (π → π) | A higher energy transition also associated with the indole system. |

| ~250-260 | B-band (π → π*) | An absorption band characteristic of the phenyl chromophore, which will overlap with the indole absorptions. |

Note: Predictions are based on the known UV-Vis spectra of indole and 2-phenylindole.[6][7] The phenyl substitution extends the chromophore, leading to absorption at a longer wavelength.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a UV-transparent solvent like methanol. Create a dilute solution (in the micromolar range) from the stock solution to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction. Fill a matched quartz cuvette with the sample solution. Scan the sample from approximately 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) from the resulting spectrum.

Graphviz Diagram: Electronic Transitions

Caption: Simplified energy diagram for π → π* transitions in this compound.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide the definitive map of the molecular skeleton, Mass Spectrometry confirms the molecular weight and offers structural clues through fragmentation, IR spectroscopy identifies key functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. This guide provides the foundational data, interpretive logic, and experimental frameworks necessary for researchers to confidently identify and characterize this important molecular scaffold, ensuring the scientific integrity of their work in drug discovery and materials science.

References

- EvitaChem. (n.d.). This compound-3-carbaldehyde.

-

Rigby, J. M. (2022). The Synthesis and Evaluation of WWP2 E3 Ubiquitin Ligase Inhibitors as Anti-Cancer Leads. UEA Digital Repository. Retrieved from [Link]

- Wang, S., Chen, J., Zhang, F., Zhao, Y., Wu, X., & Chen, R. (n.d.).

-

Wang, S., Chen, J., Zhang, F., Zhao, Y., Wu, X., & Chen, R. (2017). Palladium-loading ceramic membrane catalyzed flow-through Suzuki–Miyaura reaction. RSC Advances, 7(58), 36567-36573. Retrieved from [Link]

-

Chen, Y.-C., et al. (2014). ZrCl4-promoted facile synthesis of indole derivatives. RSC Advances, 4(69), 36691-36695. Retrieved from [Link]

- (Reference intentionally left blank for future addition)

- (Reference intentionally left blank for future addition)

-

Ye, F., et al. (2022). Carbene-Catalyzed Indole 3-Methyl C(sp3)−H Bond Functionalization. Organic Letters, 24(35), 6429–6433. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylindole. National Center for Biotechnology Information. Retrieved from [Link]

-

European Patent Office. (2010). EP 1 379 239 B1. Retrieved from [Link]

- (Reference intentionally left blank for future addition)

- Università degli Studi di Parma. (n.d.). Novel Adjuvant Strategies to overcome Antimicrobial Resistance. Retrieved from Parma University Institutional Research Archive.

-

Trivedi, M. K., Tallapragada, R. M., Branton, A., & Jana, S. (2015). FT-IR spectra of treated indole. ResearchGate. Retrieved from [Link]

- (Reference intentionally left blank for future addition)

- (Reference intentionally left blank for future addition)

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivat. (2016). Molecules, 21(6), 769. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 2-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

- (Reference intentionally left blank for future addition)

-

Zhang, Y., et al. (2018). UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. Chinese Journal of Chemical Physics, 31(4), 477-484. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole, 2-phenyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 4. 1H-Indole, 2-phenyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1H-Indole, 2-phenyl- [webbook.nist.gov]

- 7. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]

An In-Depth Technical Guide to the Physicochemical Properties of 6-Phenyl-1H-indole

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-phenyl-1H-indole, a significant heterocyclic compound. The indole scaffold is a cornerstone in medicinal chemistry and materials science, and understanding the specific characteristics imparted by substitution at the C-6 position is critical for its application. This document is intended for researchers, scientists, and drug development professionals, offering insights into the structural, physical, spectroscopic, and chemical properties of this compound. While specific experimental data for this isomer is sparse in readily available literature, this guide synthesizes information from closely related analogues and foundational chemical principles to predict its behavior. Furthermore, it provides detailed, field-proven experimental protocols for the empirical determination of these key properties, ensuring a self-validating framework for laboratory investigation.

Introduction and Molecular Structure

The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials. Its unique electronic properties make it a versatile building block in drug design. Phenyl-substituted indoles, in particular, are explored for a range of therapeutic applications due to their ability to engage in various biological interactions.

This compound is an isomer distinguished by the attachment of a phenyl group to the 6-position of the indole's benzene ring. This substitution pattern is expected to significantly influence the molecule's steric and electronic properties, affecting its solubility, melting point, and reactivity compared to other isomers like 1-phenyl- or 2-phenyl-indole. This guide serves to elucidate these properties, providing a foundational understanding for its use in research and development.

Core Molecular Identifiers

Precise identification is the first step in rigorous scientific inquiry. The fundamental identifiers for this compound are summarized below.

| Property | Value | Notes |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₄H₁₁N | Based on its chemical structure. |

| Molecular Weight | 193.25 g/mol | Calculated from the molecular formula. |

| CAS Number | 39965-61-0 | This identifier is reported for this compound, distinguishing it from other isomers like 1-phenyl-1H-indole (CAS 16096-33-6). |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3 | A standard line notation representing the molecular structure. |

(Note: A placeholder for the 2D structure of this compound would be inserted here.)

Physical and Chemical Properties

The physical state, solubility, and acidity of a compound are paramount in dictating its handling, formulation, and biological activity.

Predicted Physical Properties

Direct experimental values for this compound are not widely published. The table below presents expected properties based on its structure and data from analogous compounds.

| Property | Predicted Value / State | Causality and Field Insights |

| Melting Point | Solid, likely >100 °C | The planar, aromatic structure allows for efficient crystal packing via π-stacking, and the increased molecular weight compared to indole suggests a significantly higher melting point. For comparison, 3-phenyl-1H-indole has a reported melting point of 82–85 °C. The 6-phenyl isomer may exhibit a different crystal lattice energy. |

| Boiling Point | >300 °C (at atmospheric pressure) | High molecular weight and intermolecular forces (hydrogen bonding from N-H, van der Waals) necessitate high energy for vaporization. Often determined under reduced pressure to prevent decomposition. |

| Appearance | White to off-white crystalline solid | Pure aromatic, non-conjugated organic solids are typically colorless or pale. Impurities or oxidation can lead to discoloration. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Acetone, Chloroform) | The molecule is dominated by the large, nonpolar phenyl and indole rings, making it hydrophobic. The N-H group offers minimal polarity. It is expected to be soluble in polar aprotic and nonpolar organic solvents, a key consideration for NMR, chromatography, and reaction setups. |

| pKa (N-H) | ~16-17 (in DMSO) | The acidity of the N-H proton is similar to that of unsubstituted indole (pKa ≈ 17 in DMSO). The phenyl group at C-6 is electronically distant and should have only a minor inductive effect on the acidity of the pyrrolic nitrogen. |

Chemical Reactivity and Stability

-

Reactivity: The indole ring is an electron-rich heterocycle. The primary site for electrophilic attack is the C-3 position, which is the most nucleophilic. This is a foundational principle in indole chemistry. The presence of the phenyl group at C-6 does not alter this inherent reactivity at C-3 but may electronically influence the overall reaction rates.

-

Stability: this compound is expected to be stable under standard laboratory conditions (room temperature, protected from light and air). Like many indoles, it may be susceptible to slow oxidation and discoloration upon prolonged exposure to air and light. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term preservation of purity.

Expected Spectroscopic Profile

Spectroscopic data is essential for structural confirmation and purity assessment. While specific spectra for this compound are not provided in the search results, a profile can be predicted based on its structure.

-

¹H NMR: The spectrum would be complex. Key expected signals include a broad singlet for the N-H proton (δ > 8.0 ppm), distinct signals in the aromatic region (δ 7.0-8.0 ppm) for the protons on both the indole and phenyl rings, and a characteristic signal for the C-3 proton, likely a triplet or doublet of doublets around δ 6.5 ppm.

-

¹³C NMR: The spectrum should show 14 distinct signals corresponding to the 14 carbon atoms. Aromatic carbons will appear in the δ 110-140 ppm range. The specific chemical shifts would provide definitive information on the substitution pattern.

-

Infrared (IR) Spectroscopy: A prominent, sharp absorption band is expected around 3400 cm⁻¹ corresponding to the N-H stretching vibration. Multiple bands in the 1600-1450 cm⁻¹ region would be characteristic of the C=C stretching of the aromatic rings. C-H stretching bands for the aromatic protons would appear just above 3000 cm⁻¹.

-

UV-Vis Spectroscopy: The indole chromophore typically exhibits two main absorption bands. For indole itself, these are around 270-290 nm and a weaker band around 220 nm. The extended conjugation provided by the C-6 phenyl group is expected to cause a bathochromic (red) shift in these absorptions to longer wavelengths.

Experimental Protocols for Physicochemical Characterization

To empower researchers to validate the properties of synthesized or acquired this compound, the following detailed, self-validating protocols are provided.

Determination of Melting Point (Capillary Method)

Expertise & Rationale: The melting point is a fundamental indicator of purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline compound. This protocol uses a standard digital melting point apparatus, which provides controlled, slow heating—the most critical parameter for obtaining an accurate reading. Rapid heating can cause a lag between the sample temperature and the thermometer reading, leading to erroneously high and broad ranges.

Protocol Steps:

-

Sample Preparation: Place a small amount of dry this compound onto a clean, dry watch glass. Finely crush the sample into a powder using a spatula.

-

Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap its sealed bottom gently on a hard surface to pack the powder down. Repeat until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get a coarse estimate of the melting point. This saves time during the accurate determination. Let the apparatus cool significantly before proceeding.

-

Accurate Determination: Set the apparatus to heat at a rate of 1-2 °C per minute, starting from a temperature at least 20 °C below the estimated melting point.

-

Observation and Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting: Report the result as a melting range (T₁ - T₂). For a pure compound, this range should be narrow.

-

Validation: Repeat the measurement with a fresh capillary tube to ensure reproducibility. The results should agree within 1 °C.

Caption: Workflow for accurate melting point determination.

Qualitative Solubility Assessment

Expertise & Rationale: Understanding a compound's solubility is crucial for choosing appropriate solvents for reactions, purification (crystallization), and formulation. This protocol systematically tests solubility in a range of solvents, from nonpolar to polar and aqueous acidic/basic solutions. The results can indicate the presence of ionizable functional groups. For this compound, solubility in 5% HCl or 5% NaOH is not expected, as the indole N-H is weakly acidic and the molecule lacks a basic site.

Protocol Steps:

-

Sample Preparation: In a series of small, labeled test tubes, place approximately 10-20 mg of this compound.

-

Solvent Addition: To each tube, add 1 mL of a single solvent. Use a range of solvents such as:

-

Water (polar, protic)

-

5% w/v HCl (aqueous acid)

-

5% w/v NaOH (aqueous base)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Dimethyl Sulfoxide (DMSO) (polar, aprotic)

-

Dichloromethane (nonpolar)

-

Hexane (nonpolar)

-

-

Mixing: Vigorously agitate each test tube for 30-60 seconds. A vortex mixer is ideal.

-

Observation: Observe each tube against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear, homogenous solution.

-

Partially Soluble: Some solid remains, but a significant portion has visibly dissolved.

-

Insoluble: The solid remains largely unchanged.

-

-

Data Recording: Record the results in a structured table for easy comparison.

-

Validation: The test is self-validating through its systematic approach. Observing solubility in solvents like DMSO or Dichloromethane but insolubility in water and hexanes provides a consistent and expected profile for a large, moderately polar aromatic compound.

Caption: Systematic workflow for qualitative solubility testing.

Conclusion

This compound is a molecule of significant interest, combining the privileged indole scaffold with a phenyl substituent that modulates its electronic and steric profile. Based on established chemical principles, it is predicted to be a high-melting, crystalline solid with poor aqueous solubility but good solubility in common organic solvents. Its chemical reactivity is expected to be dominated by electrophilic substitution at the C-3 position. While direct, comprehensive experimental data remains to be broadly published, this guide provides a robust predictive framework and the necessary experimental protocols for researchers to determine these critical physicochemical properties empirically. This foundational knowledge is indispensable for the rational design of new pharmaceuticals, materials, and synthetic strategies involving this versatile heterocyclic compound.

References

(Note: The following references provide context on indole chemistry, characterization techniques, and data for related compounds, as specific literature for this compound was not prominently found in the searches.)

-

LookChem. Cas 16096-33-6, 1-PHENYL-1H-INDOLE. Available at: [Link]

-

PubChem. 6-methyl-2-phenyl-1H-indole. Available at: [Link]

-

Thaker, T., et al. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3). Available at: [Link]

-

Royal Society of Chemistry. Metallogel-Mediated Phenylation of Indole with Phenyl Boronic - Supporting Information. Available at: [Link]

-

MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]

-

PubChem. 7-Phenyl-1H-indole. Available at: [Link]

-

PubChem. Indole. Available at: [Link]

The 6-Phenyl-1H-Indole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a cornerstone, a recurring motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent structural features allow it to mimic endogenous molecules and interact with a multitude of biological targets, making it a "privileged scaffold" in drug discovery.[2] This guide delves into a specific, yet profoundly significant, iteration of this core: the 6-phenyl-1H-indole. The introduction of a phenyl group at the 6-position of the indole ring system imparts unique physicochemical properties and opens up new vectors for chemical modification, leading to a new generation of molecules with diverse and potent biological activities. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological applications, and structure-activity relationships of this promising scaffold.

Strategic Synthesis of the this compound Core

The construction of the this compound scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and widely adopted method.[3][4] This approach offers a convergent and modular route, allowing for the late-stage introduction of the phenyl group, which is highly advantageous for building diverse chemical libraries for biological screening.

Key Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (a boronic acid or ester) and an organohalide. In the context of synthesizing the this compound core, this typically involves the coupling of a 6-haloindole (commonly 6-bromo- or 6-iodoindole) with a phenylboronic acid. The choice of catalyst, base, and solvent system is critical for achieving high yields and purity.

Below is a representative experimental protocol for the synthesis of a this compound derivative, adapted from the literature.[3]

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

Objective: To synthesize this compound from 6-bromo-1H-indole and phenylboronic acid.

Materials:

-

6-Bromo-1H-indole

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (deionized)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon gas supply

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 100 mL round-bottom flask, add 6-bromo-1H-indole (1.0 equivalent), phenylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.

-

Under a gentle stream of argon, add 1,4-dioxane and water in a 4:1 ratio (e.g., 20 mL of dioxane and 5 mL of water).

-

Equip the flask with a reflux condenser and place it in a heating mantle or oil bath.

-

Stir the reaction mixture vigorously and heat to 80-90 °C for 12 hours under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (50 mL) and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used and effective catalyst for Suzuki couplings, known for its stability and broad functional group tolerance.

-

Base: Sodium carbonate is a mild and effective base that facilitates the transmetalation step of the catalytic cycle.

-

Solvent System: The mixture of 1,4-dioxane and water provides a biphasic system that is crucial for dissolving both the organic substrates and the inorganic base, allowing the reaction to proceed efficiently.

-

Inert Atmosphere: The use of argon is essential to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.

Caption: General workflow for the synthesis of this compound.

Therapeutic Applications: A Scaffold of Broad Significance

The this compound scaffold has emerged as a valuable pharmacophore in the development of novel therapeutics for a range of diseases, most notably in oncology.

Anticancer Activity: Targeting Tubulin Polymerization

A significant area of research has focused on the development of this compound derivatives as inhibitors of tubulin polymerization.[3][5] Tubulin is a critical protein involved in the formation of microtubules, which are essential components of the cytoskeleton and play a pivotal role in cell division.[6] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[6]

One study reported a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives as potent tubulin polymerization inhibitors.[3] The 3,4,5-trimethoxyphenyl group is a well-known pharmacophore that binds to the colchicine-binding site of tubulin.[6] The 6-phenyl-indole moiety serves as a key structural element that can be modified to optimize potency and pharmacokinetic properties.

Caption: Mechanism of action for this compound tubulin inhibitors.

Potential as Kinase Inhibitors

The indole scaffold is also a common feature in many kinase inhibitors.[7][8] Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many cancers and other diseases.[9] The this compound core provides a versatile platform for the design of selective kinase inhibitors, where the phenyl group can be functionalized to interact with specific residues in the kinase active site. While specific examples of 6-phenyl-1H-indoles as potent kinase inhibitors are still emerging, the broader success of indole-based kinase inhibitors suggests this is a promising area for future research.[7]

Emerging Therapeutic Areas

Beyond oncology, the this compound scaffold holds potential in other therapeutic areas, including:

-

Anti-inflammatory Agents: Indole derivatives have been investigated as inhibitors of inflammatory mediators such as cyclooxygenase (COX) enzymes and cytokines like TNF-α and IL-6.[10][11] The 6-phenyl group can be tailored to enhance interactions with the active sites of these targets.

-

Neuroprotective Agents: The indole nucleus is present in several neuroprotective compounds.[12][13] Derivatives of this compound could be explored for their potential to mitigate oxidative stress and amyloid aggregation, which are implicated in neurodegenerative diseases.[14]

-

Antiviral Agents: Some indole derivatives have shown activity against a range of viruses, including Hepatitis C virus (HCV).[9] The this compound scaffold could serve as a starting point for the development of novel antiviral agents.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of this compound derivatives can be finely tuned by modifying the substitution patterns on both the indole core and the 6-phenyl ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

Substitutions on the 6-Phenyl Ring

In the context of tubulin polymerization inhibitors, substitutions on the 6-phenyl ring have been shown to significantly impact activity.[3] For instance, the introduction of electron-withdrawing groups, such as cyano or trifluoromethyl, can enhance potency.[3] The position of these substituents is also critical, with meta and para substitutions often being more favorable than ortho substitutions, likely due to steric hindrance.

| Substitution on 6-Phenyl Ring | Relative Activity (Tubulin Inhibition) | Reference |

| Unsubstituted | Moderate | [3] |

| 4-Methyl | Moderate | [3] |

| 4-Fluoro | Moderate | [3] |

| 3-Cyano-4-methyl | High | [3] |

| 4-Trifluoromethyl | High | [3] |

Modifications of the Indole Core

Modifications to the indole core itself also play a crucial role in determining biological activity. The N1 position is a common site for substitution, and the nature of the substituent can influence both potency and pharmacokinetic properties. For example, the introduction of a 3,4,5-trimethoxyphenyl group at the N1 position is a key feature of many potent tubulin inhibitors.[6]

Furthermore, substitutions at other positions on the indole ring, such as C2, C3, C5, and C7, can be explored to optimize interactions with the target protein and improve drug-like properties.

Physicochemical and Pharmacokinetic Profile: Considerations for Drug Development

The this compound scaffold generally possesses favorable physicochemical properties for drug development. The introduction of the phenyl group increases the lipophilicity of the indole core, which can enhance membrane permeability and oral bioavailability. However, excessive lipophilicity can also lead to poor aqueous solubility and increased metabolic clearance.

Key ADME (Absorption, Distribution, Metabolism, and Excretion) Considerations:

-

Solubility: The aqueous solubility of this compound derivatives can be modulated by the introduction of polar functional groups on either the indole ring or the phenyl substituent.

-

Metabolic Stability: The indole ring is susceptible to metabolism by cytochrome P450 enzymes. Strategies to block or reduce metabolism, such as the introduction of fluorine atoms or other metabolically stable groups, may be necessary to improve the pharmacokinetic profile.[15]

-

Permeability: The lipophilic nature of the scaffold generally leads to good passive permeability across cell membranes.

In silico ADME prediction tools can be valuable for guiding the design of this compound derivatives with improved drug-like properties.[1][16]

Future Perspectives and Conclusion

The this compound scaffold represents a highly promising and versatile core for the development of novel therapeutic agents. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, makes it an attractive starting point for drug discovery campaigns. While significant progress has been made in exploring its potential as an anticancer agent, further research is warranted to fully elucidate its utility in other therapeutic areas, such as inflammation, neurodegeneration, and infectious diseases.

Future efforts in this field will likely focus on:

-

The development of more diverse and efficient synthetic methodologies for the construction and functionalization of the this compound core.

-

The expansion of the biological evaluation of this scaffold against a wider range of therapeutic targets.

-

The use of computational modeling and structure-based design to guide the optimization of lead compounds.

-

A deeper investigation into the pharmacokinetic and toxicological properties of this compound derivatives to facilitate their translation into clinical candidates.

References

-

Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024, May 10). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Bentham Science. Retrieved January 15, 2026, from [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021, October 15). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

New 6- and 7-heterocyclyl-1 H -indole derivatives as potent tubulin assembly and cancer cell growth inhibitors. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

In-silico ADME and toxcity studies of some novel indole derivatives. (n.d.). Journal of Applied Pharmaceutical Science. Retrieved January 15, 2026, from [Link]

-

One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. (2023, September 25). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]

-

Synthesis of indoles. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

-

Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]

-

Indole – a promising pharmacophore in recent antiviral drug discovery. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Synthesis, Molecular Docking and ADME Prediction of 1H-indole/5- substituted Indole Derivatives as Potential Antioxidant and Anti- Inflammatory Agents. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-